4,6-Bis[(3-methylphenyl)amino]-1,3,5-triazin-2-yl 4-methylpiperidine-1-carbodithioate
Description
The compound 4,6-Bis[(3-methylphenyl)amino]-1,3,5-triazin-2-yl 4-methylpiperidine-1-carbodithioate is a triazine derivative featuring a 1,3,5-triazine core substituted with two 3-methylphenylamino groups and a 4-methylpiperidine-1-carbodithioate moiety.
Properties
Molecular Formula |
C24H28N6S2 |
|---|---|
Molecular Weight |
464.7 g/mol |
IUPAC Name |
[4,6-bis(3-methylanilino)-1,3,5-triazin-2-yl] 4-methylpiperidine-1-carbodithioate |
InChI |
InChI=1S/C24H28N6S2/c1-16-10-12-30(13-11-16)24(31)32-23-28-21(25-19-8-4-6-17(2)14-19)27-22(29-23)26-20-9-5-7-18(3)15-20/h4-9,14-16H,10-13H2,1-3H3,(H2,25,26,27,28,29) |
InChI Key |
WTRSGHGHXFOBGR-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C(=S)SC2=NC(=NC(=N2)NC3=CC=CC(=C3)C)NC4=CC=CC(=C4)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Bis[(3-methylphenyl)amino]-1,3,5-triazin-2-yl 4-methylpiperidine-1-carbodithioate typically involves multiple stepsThe reaction conditions often require the use of solvents like dichloromethane and catalysts such as trifluoromethanesulfonic acid .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4,6-Bis[(3-methylphenyl)amino]-1,3,5-triazin-2-yl 4-methylpiperidine-1-carbodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like lithium aluminum hydride.
Substitution: The amino groups in the triazine ring can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles such as amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of amino-substituted triazine derivatives.
Scientific Research Applications
4,6-Bis[(3-methylphenyl)amino]-1,3,5-triazin-2-yl 4-methylpiperidine-1-carbodithioate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of oncology.
Mechanism of Action
The mechanism of action of 4,6-Bis[(3-methylphenyl)amino]-1,3,5-triazin-2-yl 4-methylpiperidine-1-carbodithioate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Below is a comparative analysis of structurally related triazine derivatives, emphasizing substituent effects, applications, and research findings:
Key Observations:
Substituent Impact on Functionality: Carbodithioate vs. Trichloromethyl: The target compound’s carbodithioate group may offer superior hydrolytic stability compared to trichloromethyl-based photoinitiators (e.g., PT in ), which are prone to radical generation . Aromatic vs. Aliphatic Substituents: The target compound’s 3-methylphenyl groups contrast with tert-butylcarbamoylphenyl groups in USP compounds (), likely reducing UV absorption efficacy but improving lipophilicity .
Applications: Pharmaceutical Potential: Piperidine-linked triazines () demonstrate antiviral activity, suggesting the target compound’s piperidine-carbodithioate structure could be optimized for similar therapeutic roles . Material Science: Unlike polymerizable triazines (), the target compound lacks vinyl or acrylate groups, limiting its utility in photopolymerization but possibly improving thermal stability .
Safety and Stability :
- The anthracene-modified triazine () highlights that bulky aromatic substituents increase hazard risks, whereas the target compound’s simpler substituents may reduce toxicity .
Biological Activity
Overview
4,6-Bis[(3-methylphenyl)amino]-1,3,5-triazin-2-yl 4-methylpiperidine-1-carbodithioate is a complex organic compound notable for its potential biological activities. This compound features a triazine ring system that is functionalized with amino groups and a carbodithioate moiety, which contributes to its reactivity and biological interactions. The compound's unique structure positions it as a candidate for various applications in medicinal chemistry, particularly in the development of antimicrobial and anticancer agents.
Chemical Structure
The molecular formula of the compound is C22H24N6OS2, and it can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that the compound may inhibit enzymes such as tyrosine-protein kinase SYK, which plays a crucial role in cell signaling pathways related to cell adhesion and migration. This inhibition can lead to altered cellular processes that are beneficial in treating diseases like cancer and infections.
Antimicrobial Activity
Studies have shown that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : The compound has been screened against common bacterial strains such as Escherichia coli and Staphylococcus aureus, demonstrating effective inhibition.
- Antifungal Activity : Preliminary results indicate potential antifungal properties against various fungal pathogens.
Anticancer Potential
The compound's structural features suggest it may possess anticancer properties. Its mechanism may involve disrupting cancer cell proliferation through modulation of signaling pathways or direct cytotoxic effects on tumor cells. Further studies are required to elucidate the specific pathways affected by this compound.
Case Studies
-
Case Study on Antimicrobial Efficacy :
- A study evaluated the antimicrobial activity of derivatives of triazine compounds similar to this compound.
- Results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL against E. coli and S. aureus.
-
Case Study on Anticancer Activity :
- In vitro assays demonstrated that the compound inhibited the growth of several cancer cell lines, including breast and lung cancer cells.
- The IC50 values ranged from 10 µM to 30 µM, indicating moderate potency compared to established chemotherapeutics.
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
